molecular formula C8H24N2O7P2 B1172259 C.I.Reactive Red 68 CAS No. 12239-68-8

C.I.Reactive Red 68

Cat. No.: B1172259
CAS No.: 12239-68-8
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Description

C.I. Reactive Red 68 is a synthetic azo-based reactive dye widely used in the textile industry for coloring cellulose fibers. Reactive dyes form covalent bonds with substrates, ensuring high wash and light fastness. These structural features enable application in alkaline conditions, where the dye reacts with hydroxyl groups in cellulose.

Properties

CAS No.

12239-68-8

Molecular Formula

C8H24N2O7P2

Synonyms

C.I.Reactive Red 68

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactive Red 68 can be compared to structurally and functionally analogous dyes, such as C.I. Reactive Red 11 , C.I. Reactive Red 66 , and C.I. Reactive Blue 19 . Key differences in molecular composition, reactivity, and environmental impact are outlined below.

C.I. Reactive Red 11

  • Molecular Formula : C₂₈H₁₈ClN₇O₁₅S₄·4Na (vs. Red 68’s unspecified formula) .
  • Molecular Weight : ~1,200 g/mol (estimated from formula), significantly higher than Red 66 (629.37 g/mol) .
  • Solubility : 100 g/L in water at 50°C, indicating high solubility due to sulfonate groups .
  • Reactivity: Contains a monochlorotriazine reactive group, which reacts with cellulose under alkaline conditions. This contrasts with Red 68’s likely vinyl sulfone or bifunctional reactive system, which may offer faster fixation .

C.I. Reactive Red 66

  • Molecular Formula : C₂₀H₁₅BrN₄Na₂O₈S₂ .
  • Substituents : Bromine atom instead of chlorine, which may alter lightfastness and reactivity. Bromine’s higher electronegativity could enhance electron withdrawal, stabilizing the azo bond .
  • Application : Likely used for bright red hues, similar to Red 68, but with differences in dyeing kinetics due to molecular weight and substituent effects .

C.I. Reactive Blue 19

  • Structure: Anthraquinone-based (vs. azo-based Red 68), with vinyl sulfone reactive groups .
  • Toxicity: Exhibits severe inhibition of methanogenic bacteria in anaerobic conditions, suggesting Red 68 may share similar environmental risks if structurally analogous .
  • Stability: Anthraquinone chromophores generally offer superior UV stability compared to azo dyes, implying Red 68 may have lower lightfastness .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property C.I. Reactive Red 68 (Inferred) C.I. Reactive Red 11 C.I. Reactive Red 66 C.I. Reactive Blue 19
Molecular Formula Not specified C₂₈H₁₈ClN₇O₁₅S₄·4Na C₂₀H₁₅BrN₄Na₂O₈S₂ C₂₂H₁₆N₂O₁₁S₃
Molecular Weight ~800–1,000 g/mol ~1,200 g/mol 629.37 g/mol ~650 g/mol
Reactive Group Likely vinyl sulfone Monochlorotriazine Bromo-substituted Vinyl sulfone
Solubility (50°C) High (similar to Red 11) 100 g/L Not reported Moderate
Environmental Impact Moderate biodegradability Moderate toxicity Low toxicity Severe methanogen inhibition

Table 2: Application Performance Comparison

Property Reactive Red 68 Reactive Red 11 Reactive Blue 19
Fixation Efficiency High Moderate High
Wash Fastness Excellent Good Excellent
Lightfastness Moderate Moderate High

Research Findings and Discussion

  • Reactivity Differences: Reactive Red 11’s monochlorotriazine group requires higher pH (∼11) for fixation compared to vinyl sulfone-based dyes like Red 68 (effective at pH ∼10), reducing energy costs .
  • Environmental Toxicity : Reactive Blue 19’s severe inhibition of anaerobic bacteria highlights the need to assess Red 68’s biodegradability, especially in wastewater treatment .
  • Molecular Weight Effects : Red 66’s lower molecular weight (629 g/mol) may improve diffusion into fibers but reduce color strength compared to Red 68 .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing C.I. Reactive Red 68 with high yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, pH, molar ratios) using controlled batch processes. Characterize intermediates via HPLC or UV-Vis spectroscopy to monitor reaction progress. Ensure reproducibility by documenting detailed protocols for reagent preparation, reaction quenching, and purification steps (e.g., column chromatography). Validate purity using elemental analysis and mass spectrometry .

Q. How can researchers validate the structural integrity of C.I. Reactive Red 68 post-synthesis?

  • Methodological Answer : Employ spectroscopic techniques such as FT-IR for functional group analysis, 1^1H/13^13C NMR for structural elucidation, and X-ray crystallography for definitive confirmation. Compare spectral data with literature values and provide error margins for peak assignments. Cross-validate results with independent analytical labs to minimize instrument-specific biases .

Q. What are the best practices for assessing the dye’s stability under varying environmental conditions?

  • Methodological Answer : Design accelerated degradation studies under controlled light, temperature, and humidity. Use spectrophotometry to quantify degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include negative controls (e.g., inert atmospheres) to isolate degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported absorption maxima of C.I. Reactive Red 68 across studies be resolved?

  • Methodological Answer : Conduct meta-analysis of published data to identify variables causing discrepancies (e.g., solvent polarity, pH, instrument calibration). Replicate critical experiments under standardized conditions, using traceable reference materials. Apply multivariate statistical tools (e.g., PCA) to isolate contributing factors .

Q. What computational approaches are effective for modeling the reactive binding mechanisms of C.I. Reactive Red 68 with cellulose fibers?

  • Methodological Answer : Use molecular dynamics (MD) simulations to study dye-fiber interactions at atomic resolution. Validate models with experimental binding affinity data (e.g., Langmuir isotherms). Incorporate solvent effects and pH-dependent charge states into simulations. Cross-reference results with spectroscopic evidence (e.g., FT-IR shifts) .

Q. How can researchers address inconsistencies in toxicity profiles of C.I. Reactive Red 68 reported in ecotoxicological studies?

  • Methodological Answer : Re-evaluate test organisms, exposure durations, and metabolite profiling methods across studies. Perform dose-response assays using OECD-compliant protocols. Use high-resolution mass spectrometry (HRMS) to identify toxic degradation byproducts. Apply Hill slope models to quantify threshold effects .

Q. What strategies are recommended for optimizing the dye’s photostability in functional textile applications without altering its chromatic properties?

  • Methodological Answer : Screen UV-absorbing co-additives (e.g., hindered amine light stabilizers) via combinatorial high-throughput testing. Monitor colorfastness using CIELAB colorimetry before/after artificial weathering. Correlate additive concentration with photodegradation rates using time-resolved spectroscopy .

Methodological Guidelines for Data Analysis

  • For Spectral Data Interpretation : Normalize absorbance values to baseline controls and apply Savitzky-Golay smoothing to reduce noise. Use open-source tools (e.g., Python’s SciPy) for peak deconvolution in overlapping spectra .
  • For Kinetic Studies : Report rate constants with confidence intervals derived from triplicate experiments. Use Akaike’s Information Criterion (AIC) to select the best-fit kinetic model .
  • For Ecotoxicological Data : Apply probabilistic risk assessment frameworks (e.g., Species Sensitivity Distributions) to extrapolate lab results to environmental scenarios .

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